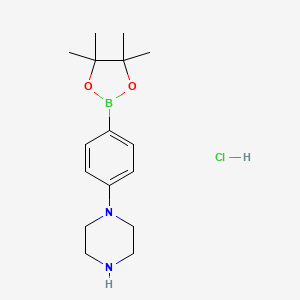

1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine hydrochloride

Descripción general

Descripción

1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine hydrochloride is a chemical compound that features a piperazine ring bonded to a phenyl group, which is further substituted with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine hydrochloride typically involves the following steps:

Formation of the Boronate Ester: The initial step involves the reaction of 4-bromoaniline with bis(pinacolato)diboron in the presence of a palladium catalyst to form the boronate ester.

Coupling Reaction: The boronate ester is then coupled with piperazine using a Suzuki-Miyaura cross-coupling reaction. This reaction is typically carried out in the presence of a palladium catalyst and a base such as potassium carbonate.

Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The boronate ester group can be oxidized to form the corresponding boronic acid.

Reduction: The phenyl group can undergo reduction reactions to form cyclohexyl derivatives.

Substitution: The piperazine ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted piperazine derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

Oxidation: Formation of boronic acids.

Reduction: Formation of cyclohexyl derivatives.

Substitution: Formation of various substituted piperazine derivatives.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound features a piperazine core attached to a phenyl group substituted with a boronate moiety (the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group). This structure provides it with specific reactivity that is advantageous for various applications.

Suzuki Coupling Reactions

One of the primary applications of this compound is in Suzuki coupling reactions , which are pivotal in forming carbon-carbon bonds. The boronate group acts as a versatile coupling partner that can react with aryl halides to produce biaryl compounds. This application is crucial in synthesizing complex organic molecules used in pharmaceuticals and agrochemicals .

Aldol Reactions

The aldehyde functionalities present in related compounds allow for participation in aldol reactions , enabling the formation of β-hydroxy carbonyl compounds. This reaction is significant in the synthesis of various natural products and pharmaceuticals .

Aggregation-Induced Emission (AIE)

The compound has been utilized in the development of materials exhibiting aggregation-induced emission (AIE) properties. AIE-active compounds are valuable for creating luminescent materials that can be applied in organic light-emitting diodes (OLEDs) and sensors. For instance, derivatives of this compound have been shown to form ultrabright red AIE dots with high quantum yields, making them suitable for optoelectronic applications .

Dye-Sensitized Solar Cells (DSSCs)

In the field of renewable energy, this compound has been incorporated into dye-sensitized solar cells (DSSCs). The incorporation of dyes based on its structure has demonstrated promising power conversion efficiencies (PCE), highlighting its potential role in sustainable energy technologies. For example, one study reported a PCE of 4.94% using a dye derived from similar boronate structures .

Potential Therapeutic Applications

The piperazine moiety is known for its presence in various pharmaceutical agents. Compounds containing piperazine derivatives have been explored for their potential as antipsychotics, antidepressants, and anti-anxiety medications. The incorporation of the boronate group may enhance the pharmacokinetic properties and bioavailability of these therapeutic agents .

Case Studies and Research Findings

| Application Area | Description | Key Findings |

|---|---|---|

| Organic Synthesis | Suzuki coupling reactions for biaryl synthesis | Effective coupling with aryl halides |

| Materials Science | AIE-active materials for OLEDs and sensors | High quantum yield AIE dots |

| Renewable Energy | Dyes for dye-sensitized solar cells | PCE of 4.94% reported |

| Medicinal Chemistry | Potential therapeutic applications utilizing piperazine derivatives | Enhanced pharmacokinetic properties anticipated |

Mecanismo De Acción

The mechanism of action of 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine hydrochloride involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

Pathways Involved: It can influence various biochemical pathways, including signal transduction and metabolic pathways, leading to its observed effects.

Comparación Con Compuestos Similares

Similar Compounds

- **1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine

- **1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)morpholine

Uniqueness

1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine hydrochloride is unique due to its specific structural features, which confer distinct reactivity and interaction profiles compared to similar compounds. Its combination of a boronate ester group with a piperazine ring makes it particularly valuable in the synthesis of complex organic molecules and in medicinal chemistry applications.

Actividad Biológica

1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

The compound's molecular formula is , with a molecular weight of 385.42 g/mol. Its structure features a piperazine moiety connected to a phenyl group that is further substituted with a dioxaborolane ring. The presence of the boron atom is significant for its biological interactions.

Research indicates that compounds containing dioxaborolane groups often exhibit unique biological activities due to their ability to interact with various biological targets. The specific mechanisms for this compound may include:

- Inhibition of Enzymatic Activity : Dioxaborolanes can act as enzyme inhibitors by forming stable complexes with active sites.

- Modulation of Signaling Pathways : The compound may influence signaling pathways critical for cell proliferation and survival, particularly in cancer cells.

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Preliminary data suggests:

- Absorption : High oral bioavailability has been indicated in related compounds.

- Metabolism : Potential involvement in cytochrome P450 metabolism pathways.

- Excretion : Renal excretion may play a significant role in the elimination of the compound.

Biological Activity Data

The following table summarizes key findings from studies on the biological activity of related compounds featuring dioxaborolane groups:

| Study | Cell Line | IC50 (μM) | Mechanism | Reference |

|---|---|---|---|---|

| Study A | MCF-7 | 0.87 | Apoptosis Induction | |

| Study B | MDA-MB-231 | 1.75 | EGFR Inhibition | |

| Study C | HeLa | 12.91 | Cell Cycle Arrest |

Case Study 1: Anticancer Activity

A study examined the effects of a structurally similar compound on breast cancer cell lines (MCF-7 and MDA-MB-231). The compound demonstrated significant growth inhibition with IC50 values below 2 μM. Further analysis revealed that it induced apoptosis through caspase activation and inhibited EGFR phosphorylation.

Case Study 2: Neuroprotection

Another investigation focused on neuroprotective properties in models of neurodegeneration. The compound showed promise in reducing oxidative stress markers and improving neuronal survival rates.

Propiedades

IUPAC Name |

1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25BN2O2.ClH/c1-15(2)16(3,4)21-17(20-15)13-5-7-14(8-6-13)19-11-9-18-10-12-19;/h5-8,18H,9-12H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRSKWJMDHYDGAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N3CCNCC3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26BClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.